Cas no 63603-12-3 (5-Bromo-2-chloro-3-methoxyaniline)
5-Bromo-2-chloro-3-methoxyaniline Chemical and Physical Properties
Names and Identifiers
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- 5-Bromo-2-chloro-3-methoxyaniline
- 63603-12-3
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- Inchi: 1S/C7H7BrClNO/c1-11-6-3-4(8)2-5(10)7(6)9/h2-3H,10H2,1H3
- InChI Key: SNDYWTFABNPFJK-UHFFFAOYSA-N
- SMILES: BrC1C=C(C(=C(C=1)OC)Cl)N
Computed Properties
- Exact Mass: 234.93995g/mol
- Monoisotopic Mass: 234.93995g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 136
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 35.2Ų
5-Bromo-2-chloro-3-methoxyaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019148218-1g |
5-Bromo-2-chloro-3-methoxyaniline |
63603-12-3 | 95% | 1g |
$416.90 | 2023-09-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1739640-1g |
5-Bromo-2-chloro-3-methoxyaniline |
63603-12-3 | 98% | 1g |
¥3864.00 | 2024-05-05 | |
| Crysdot LLC | CD12049192-1g |
5-Bromo-2-chloro-3-methoxyaniline |
63603-12-3 | 95+% | 1g |
$464 | 2024-07-24 |
5-Bromo-2-chloro-3-methoxyaniline Related Literature
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
Additional information on 5-Bromo-2-chloro-3-methoxyaniline
Professional Introduction to 5-Bromo-2-chloro-3-methoxyaniline (CAS No. 63603-12-3)
5-Bromo-2-chloro-3-methoxyaniline, a compound with the chemical formula C₆H₅BrClNO, is a significant intermediate in the field of pharmaceutical and agrochemical research. This compound belongs to the class of halogenated aromatic amines and has garnered considerable attention due to its versatile applications in synthesizing various bioactive molecules. The presence of both bromo and chloro substituents, along with a methoxy group, makes it a valuable building block for further chemical modifications.
The CAS number 63603-12-3 uniquely identifies this compound and ensures consistency in its nomenclature across scientific literature and industrial applications. The structural features of 5-Bromo-2-chloro-3-methoxyaniline contribute to its reactivity, making it a preferred choice for researchers exploring novel synthetic pathways. Its role in the development of pharmaceuticals has been particularly noteworthy, as it serves as a precursor for several therapeutic agents.
In recent years, the pharmaceutical industry has witnessed significant advancements in the discovery and development of small molecule drugs. Among these, halogenated anilines have emerged as crucial scaffolds due to their ability to enhance drug potency and selectivity. The bromo and chloro substituents in 5-Bromo-2-chloro-3-methoxyaniline are particularly important, as they can participate in various chemical reactions such as cross-coupling, nucleophilic substitution, and metal-catalyzed transformations. These reactions are fundamental in constructing complex molecular structures that exhibit desirable pharmacological properties.
One of the most compelling aspects of 5-Bromo-2-chloro-3-methoxyaniline is its utility in the synthesis of kinase inhibitors. Kinases are enzymes that play a pivotal role in numerous cellular processes, and their dysregulation is often associated with diseases such as cancer. By incorporating this compound into drug design, researchers can develop inhibitors that target specific kinases with high precision. For instance, studies have shown that derivatives of 5-Bromo-2-chloro-3-methoxyaniline exhibit inhibitory activity against certain tyrosine kinases, making them promising candidates for further development.
The methoxy group in the molecule also contributes to its versatility, as it can be easily modified through oxidation or reduction reactions to yield different functional groups. This flexibility allows chemists to tailor the properties of the final product according to specific requirements. Moreover, the presence of both bromo and chloro substituents provides multiple sites for selective functionalization, enabling the construction of highly diverse molecular libraries.
Recent research has highlighted the importance of halogenated anilines in medicinal chemistry due to their ability to interact with biological targets through multiple mechanisms. For example, studies have demonstrated that the bromo and chloro groups can participate in halogen bonding interactions, which are increasingly recognized as important non-covalent interactions in drug design. These interactions can enhance binding affinity and selectivity, leading to more effective therapeutic agents.
In addition to its pharmaceutical applications, 5-Bromo-2-chloro-3-methoxyaniline has found utility in agrochemical research. Its structural features make it a suitable candidate for synthesizing herbicides and pesticides that target specific biological pathways in plants and pests. By leveraging its reactivity, researchers can develop compounds that are both effective and environmentally friendly.
The synthesis of 5-Bromo-2-chloro-3-methoxyaniline typically involves multi-step organic reactions starting from readily available aromatic precursors. The process often includes halogenation steps where bromine and chlorine atoms are introduced at specific positions on the benzene ring. The methoxy group is usually incorporated through nucleophilic aromatic substitution or direct methylation reactions. These synthetic strategies highlight the compound's importance as a versatile intermediate in organic synthesis.
The chemical properties of 5-Bromo-2-chloro-3-methoxyaniline make it an attractive candidate for further exploration in drug discovery programs. Its ability to undergo various chemical transformations allows researchers to explore a wide range of molecular architectures. This flexibility is crucial for developing novel therapeutics that address unmet medical needs.
In conclusion, 5-Bromo-2-chloro-3-methoxyaniline (CAS No. 63603-12-3) is a multifaceted compound with significant potential in pharmaceutical and agrochemical research. Its structural features and reactivity make it a valuable building block for synthesizing bioactive molecules. The ongoing research into its applications underscores its importance as a key intermediate in modern chemistry.
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